REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:14](=O)[NH:13][CH:12]=[C:11]([C:16]#[N:17])[C:7]=3[NH:8][C:9]=2[CH:10]=1.O=P(Cl)(Cl)[Cl:20]>O1CCOCC1>[Cl:20][C:14]1[C:6]2[C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:10][C:9]=3[NH:8][C:7]=2[C:11]([C:16]#[N:17])=[CH:12][N:13]=1.[ClH:1]
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Name
|
|
Quantity
|
24.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2C3=C(NC2C1)C(=CNC3=O)C#N
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
93 °C
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Type
|
CUSTOM
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Details
|
to stir at 93° C. for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir overnight
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Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
washed with MTBE
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=2NC=3C=C(C=CC3C21)Cl)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |